molecular formula C18H26N12O2 B11502578 6,6'-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)

6,6'-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)

Cat. No.: B11502578
M. Wt: 442.5 g/mol
InChI Key: FOZPNZOYHAKYSE-UHFFFAOYSA-N
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Description

6,6’-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine) is a complex organic compound that features a pyridazine core linked to two tetramethyl-1,3,5-triazine-2,4-diamine groups through oxygen bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine) typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones under acidic conditions.

    Attachment of Oxygen Bridges: The pyridazine core is then reacted with a suitable diol to form the oxygen bridges. This step often requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.

    Formation of Tetramethyl-1,3,5-triazine-2,4-diamine Groups: The final step involves the reaction of the intermediate compound with tetramethyl-1,3,5-triazine-2,4-diamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazine rings.

    Reduction: Reduction reactions can occur at the pyridazine core, leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified triazine rings.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

    Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in nucleotide metabolism.

    Protein Binding: It can be used in studies of protein-ligand interactions due to its unique structure.

Medicine

    Drug Development: The compound is being investigated for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

    Diagnostic Imaging: It can be used as a contrast agent in imaging techniques such as MRI.

Industry

    Electronics: The compound can be used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).

    Coatings: It can be used in the development of advanced coatings with enhanced durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 6,6’-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-[pyridazine-3,6-diylbis(oxy)]bis(N,N-dimethyl-1,3,5-triazine-2,4-diamine)
  • 6,6’-[pyridazine-3,6-diylbis(oxy)]bis(N,N-diethyl-1,3,5-triazine-2,4-diamine)

Uniqueness

The uniqueness of 6,6’-[pyridazine-3,6-diylbis(oxy)]bis(N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine) lies in its specific structural features, such as the tetramethyl groups on the triazine rings, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C18H26N12O2

Molecular Weight

442.5 g/mol

IUPAC Name

6-[6-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxy-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H26N12O2/c1-27(2)13-19-14(28(3)4)22-17(21-13)31-11-9-10-12(26-25-11)32-18-23-15(29(5)6)20-16(24-18)30(7)8/h9-10H,1-8H3

InChI Key

FOZPNZOYHAKYSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC2=NN=C(C=C2)OC3=NC(=NC(=N3)N(C)C)N(C)C)N(C)C

Origin of Product

United States

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